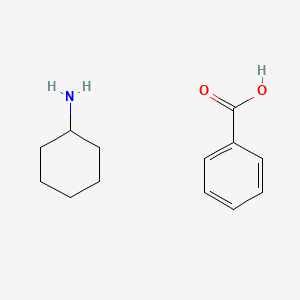

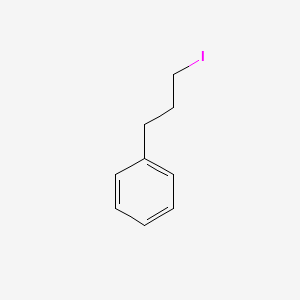

![molecular formula C10H9ClN2O B1597489 2-(クロロメチル)-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 796067-44-2](/img/structure/B1597489.png)

2-(クロロメチル)-9-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン

概要

説明

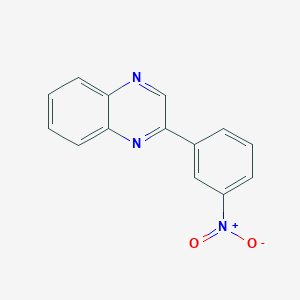

“2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . This family of compounds exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

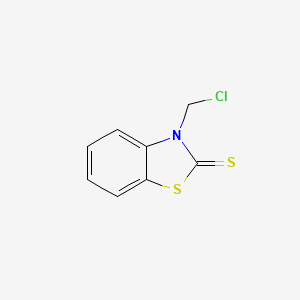

The molecular structure of “2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one ring, a chloromethyl group at the 2-position, and a methyl group at the 9-position .Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions, which are a type of sulfenylation/selenylation reactions . These reactions proceed under mild conditions and can be executed in gram scale .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.618 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.2±44.0 °C at 760 mmHg . The compound is solid at room temperature .科学的研究の応用

有機合成におけるカルコゲネーション

この化合物は、金属フリーのカルコゲネーションに用いられ、硫黄およびセレン(3-ArS/ArSe誘導体)で多様置換された誘導体を合成する。 このプロセスは、医薬品、農薬、材料科学における潜在的な用途を持つ化合物を生成するために重要である .

ラジカル機構の調査

研究者は、この化合物を用いて、化学反応におけるラジカル機構経路を調査してきた。 これらの機構を理解することは、有機化学における新しい合成方法を開発するために不可欠である .

電気化学におけるセレニル化

この化合物は、電気酸化によるC3-セレニル化の基質として働く。 この方法は、創薬および農薬において重要なセレニウム置換N-複素環を合成する上で貴重である .

抗酸化剤および治療剤の合成

この化合物の誘導体は、抗酸化特性を有することが判明している。 それらはまた、降圧剤、抗菌剤、抗生物質、抗ウイルス剤、抗がん剤などの活性を有する治療剤を作成するために使用される .

農薬開発

この化合物の誘導体は、新しい農薬を開発する上で用途がある。 これらの誘導体は、農薬および除草剤の有効成分として役立ち、農業生産性に貢献する .

材料科学における用途

材料科学では、この化合物の誘導体は、生体活性化合物およびポリマー材料を作成するために使用される。 これらの材料は、新しいプラスチックやコーティングの開発など、さまざまな用途がある .

医薬品の用途

この化合物は、さまざまな生物活性分子の合成における重要な前駆体である。 これらの分子は、CXCR3拮抗作用、HLE阻害、アセチルコリンエステラーゼ阻害などの活性を有する薬剤を作成するために使用される .

無毒の有機セレン化合物

この化合物から誘導された有機セレン種は無毒であることが判明している。 この特性は、医薬品におけるその使用のために不可欠であり、患者の安全を確保する .

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting potential anti-cancer properties .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in cellular processes. For instance, the compound may inhibit the activity of enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may result in acute changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained effects on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vary with different dosages . Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors that play roles in oxidative stress responses, inflammation, and cellular metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress and its associated cellular damage.

Transport and Distribution

The transport and distribution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an important factor in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.

特性

IUPAC Name |

2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZINXRNSWULSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368731 | |

| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796067-44-2 | |

| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)